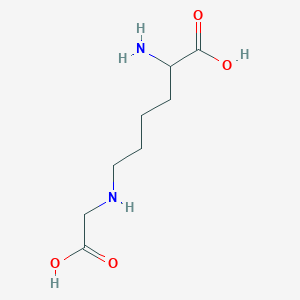

Ns/-Carboxymethyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nε-(1-Carboxymethyl)-L-Lysin-d3 ist eine deuterierte Form von Nε-(1-Carboxymethyl)-L-Lysin, einem fortgeschrittenen Glykationsendprodukt (AGE). Diese Verbindung entsteht durch die nicht-enzymatische Glykation von Lysinresten in Proteinen, ein Prozess, der unter Bedingungen von oxidativem Stress auftritt. Nε-(1-Carboxymethyl)-L-Lysin ist ein wichtiger Biomarker für oxidativen Stress und steht mit verschiedenen pathologischen Zuständen in Verbindung, darunter Diabetes, Krebs und Herz-Kreislauf-Erkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nε-(1-Carboxymethyl)-L-Lysin-d3 beinhaltet typischerweise die Glykation von L-Lysin mit deuteriertem Glyoxal oder deuteriertem Methylglyoxal unter kontrollierten Bedingungen. Die Reaktion wird in einer wässrigen Lösung bei leicht saurem pH-Wert durchgeführt, um die Bildung der Schiff-Base zu erleichtern, die anschließend eine Amadori-Umlagerung durchläuft, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen:

Temperatur: 37°C

pH: 6.0-7.0

Reaktionszeit: 24-48 Stunden

Industrielle Produktionsmethoden

Die industrielle Produktion von Nε-(1-Carboxymethyl)-L-Lysin-d3 beinhaltet großtechnische Glykationsreaktionen unter Verwendung deuterierter Vorläufer. Das Verfahren ist für hohe Ausbeute und Reinheit optimiert und verwendet oft chromatografische Techniken zur Reinigung. Die wichtigsten Schritte umfassen:

Herstellung von deuterierten Vorläufern: Synthese von deuteriertem Glyoxal oder Methylglyoxal.

Glykationsreaktion: Reaktion von L-Lysin mit deuterierten Vorläufern unter kontrollierten Bedingungen.

Reinigung: Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung des reinen Produkts.

Chemische Reaktionsanalyse

Arten von Reaktionen

Nε-(1-Carboxymethyl)-L-Lysin-d3 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um fortgeschrittenere Glykationsendprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH₄) in einer wässrigen oder alkoholischen Lösung.

Substitution: Elektrophile wie Säurechloride oder Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung komplexerer AGE.

Reduktion: Umwandlung in Nε-(1-Hydroxymethyl)-L-Lysin-d3.

Substitution: Bildung von Nε-(1-Carboxymethyl)-L-Lysin-Derivaten mit verschiedenen Substituenten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nε-(1-Carboxymethyl)-L-lysine-d3 typically involves the glycation of L-lysine with deuterated glyoxal or deuterated methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the Schiff base, which subsequently undergoes Amadori rearrangement to form the final product. The reaction conditions include:

Temperature: 37°C

pH: 6.0-7.0

Reaction Time: 24-48 hours

Industrial Production Methods

Industrial production of Nε-(1-Carboxymethyl)-L-lysine-d3 involves large-scale glycation reactions using deuterated precursors. The process is optimized for high yield and purity, often employing chromatographic techniques for purification. The key steps include:

Preparation of Deuterated Precursors: Synthesis of deuterated glyoxal or methylglyoxal.

Glycation Reaction: Reaction of L-lysine with deuterated precursors under controlled conditions.

Purification: Use of high-performance liquid chromatography (HPLC) to isolate the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

Nε-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more advanced glycation end products.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.

Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of more complex AGEs.

Reduction: Conversion to Nε-(1-Hydroxymethyl)-L-lysine-d3.

Substitution: Formation of Nε-(1-Carboxymethyl)-L-lysine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Nε-(1-Carboxymethyl)-L-Lysin-d3 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Standard in der Massenspektrometrie zur Quantifizierung von AGE verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Proteinmodifikation und seiner Auswirkungen auf zelluläre Funktionen.

Medizin: Untersucht hinsichtlich seiner Beteiligung an der Pathogenese von Krankheiten wie Diabetes, Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung von diagnostischen Tests für Marker für oxidativen Stress eingesetzt.

Wirkmechanismus

Nε-(1-Carboxymethyl)-L-Lysin-d3 entfaltet seine Wirkungen hauptsächlich durch die Aktivierung des Rezeptors für fortgeschrittene Glykationsendprodukte (RAGE). Die Bindung an RAGE löst eine Kaskade von intrazellulären Signalwegen aus, darunter die Aktivierung von Mitogen-aktivierten Proteinkinasen (MAPKs) und dem nuklearen Faktor Kappa-Lichtketten-Enhancer aktivierter B-Zellen (NF-κB). Dies führt zur Expression von proinflammatorischen Zytokinen und anderen Mediatoren, die zu den pathologischen Effekten beitragen, die mit AGE verbunden sind .

Wirkmechanismus

Nε-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the activation of the receptor for advanced glycation end products (RAGE). Binding to RAGE triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This leads to the expression of pro-inflammatory cytokines and other mediators that contribute to the pathological effects associated with AGEs .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nε-(1-Carboxymethyl)-L-Lysin: Die nicht-deuterierte Form, die häufig wegen ihrer Rolle bei oxidativem Stress und Krankheiten untersucht wird.

Nε-(1-Carboxyethyl)-L-Lysin: Ein weiteres AGE, das durch die Glykation von Lysin mit Methylglyoxal gebildet wird.

Nε-(1-Hydroxymethyl)-L-Lysin: Eine reduzierte Form von Nε-(1-Carboxymethyl)-L-Lysin.

Einzigartigkeit

Nε-(1-Carboxymethyl)-L-Lysin-d3 ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, was es besonders nützlich in der Massenspektrometrie als internen Standard macht. Die Deuteriummarkierung ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuterierten Analoga in komplexen biologischen Proben .

Eigenschaften

IUPAC Name |

2-amino-6-(carboxymethylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)

![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)

![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)

![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)